

# Deucravacitinib (BMS-986165): A Comparative Analysis of Allosteric TYK2 Inhibition

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Compound of Interest					
Compound Name:	BMS-986188				
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This guide provides a detailed comparison of Deucravacitinib (formerly BMS-986165), a first-inclass allosteric inhibitor of Tyrosine Kinase 2 (TYK2), with other TYK2 inhibitors, including ATPcompetitive molecules. Experimental data is presented to validate its unique mechanism of action and highlight its selectivity profile.

Deucravacitinib represents a significant advancement in the selective targeting of the Janus kinase (JAK) family, implicated in various autoimmune and inflammatory diseases. Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[1] [2][3][4][5][6] This allosteric mechanism locks the kinase in an inactive conformation, providing a distinct advantage in terms of selectivity and a potentially improved safety profile.[1][2][3][4] [5][6]

# **Comparative Analysis of TYK2 Inhibitors**

The following tables summarize the quantitative data for Deucravacitinib and comparator molecules, demonstrating its potent and selective allosteric inhibition of TYK2.



Compoun d	Mechanis m of Action	Target	Binding Domain	Ki (nM)	Cellular IC50 (nM)	Selectivity Notes
Deucravaci tinib (BMS- 986165)	Allosteric Inhibitor	TYK2	Pseudokin ase (JH2)	0.02[7]	-	>100-fold selective for TYK2 over JAK1/3 and >2000- fold over JAK2 in cell-based assays.[8]
BMS- 986202	Allosteric Inhibitor	TYK2	Pseudokin ase (JH2)	0.02[9]	0.19 (binds to TYK2 JH2)[9]	A structurally related allosteric inhibitor, also demonstrat ing high selectivity for TYK2.
Brepocitini b (PF- 06700841)	ATP- Competitiv e Inhibitor	JAK1/TYK 2	Catalytic (JH1)	-	JAK1: 17, TYK2: 23, JAK2: 77, JAK3: 6490[11]	A potent dual inhibitor of JAK1 and TYK2.[11]
PF- 06826647	ATP- Competitiv e Inhibitor	TYK2	Catalytic (JH1)	-	-	A selective ATP- competitive TYK2



inhibitor.

[13]

#### Cellular Activity in Human Whole Blood Assays

Compound	Pathway (Stimulant)	Readout	IC50 (nM)
Deucravacitinib	TYK2/JAK2 (IL-12)	pSTAT4	-
JAK1/JAK3 (IL-2)	pSTAT5	-	
JAK2/JAK2 (TPO)	pSTAT5	-	
Brepocitinib	TYK2/JAK2 (IL-12)	pSTAT4	65[11]
TYK2/JAK1 (IL-10)	pSTAT3	305[11]	
JAK1/JAK2/TYK2 (IL- 27)	pSTAT3	86[11]	_
JAK1/JAK3 (IL-15)	pSTAT5	238[11]	_
JAK2/JAK2 (EPO)	pSTAT5	577[11]	

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are outlined below.

## **Biochemical Kinase Activity Assay**

This assay measures the direct inhibition of the TYK2 catalytic domain. For ATP-competitive inhibitors, this is a primary measure of potency.

- Principle: The assay quantifies the phosphorylation of a substrate peptide by the kinase in the presence of varying inhibitor concentrations. A common method involves a luminescence-based readout that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[14]
- Procedure:



- Prepare serial dilutions of the test inhibitor.
- Add the inhibitor, a kinase (e.g., recombinant human TYK2 JH1 domain), and a substrate to a microplate well.
- Initiate the kinase reaction by adding a defined concentration of ATP.
- Incubate the plate to allow for phosphorylation.
- Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed.
- Measure luminescence using a plate reader.
- Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.[14]

## **Cellular Phospho-STAT Assay**

This cell-based assay determines the functional consequence of TYK2 inhibition on downstream signaling.

- Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a relevant cell line (e.g., THP-1 monocytes or peripheral blood mononuclear cells). The phosphorylation of STAT proteins is then quantified.[14]
- Procedure:
  - Culture cells and pre-incubate with serial dilutions of the inhibitor.
  - Stimulate the cells with a specific cytokine to activate the desired JAK-STAT pathway (e.g., IL-23 for TYK2-dependent pSTAT3, IFN-α for TYK2/JAK1-dependent pSTAT1).
  - After a short incubation, fix and permeabilize the cells.
  - Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein.



- Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.
- Determine the IC50 value from the concentration-response curve.[14]

## **Human Whole Blood Assay**

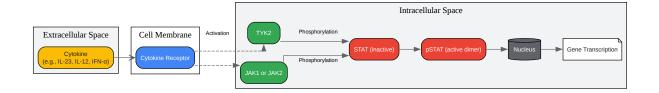
This assay provides a more physiologically relevant assessment of inhibitor selectivity and potency by using a complex biological matrix.

- Principle: Freshly collected human whole blood is treated with the inhibitor and then stimulated with specific cytokines. The downstream readout can be the production of a secondary cytokine (e.g., IFN-γ) or the phosphorylation of STATs in specific immune cell subsets.[14]
- Procedure:
  - Aliquot whole blood into a 96-well plate.
  - Add serial dilutions of the inhibitor and incubate.
  - Stimulate with a specific cytokine (e.g., IL-12 to induce IFN-y production via the TYK2/JAK2 pathway).
  - Incubate to allow for cytokine production or STAT phosphorylation.
  - For IFN-y measurement, collect the plasma and quantify the cytokine concentration using an ELISA kit.
  - For pSTAT analysis, lyse red blood cells, fix, and permeabilize the remaining cells for intracellular staining with phospho-specific STAT antibodies and cell surface markers to identify specific cell populations (e.g., CD4+ T cells). Analyze by flow cytometry.
  - Calculate IC50 values based on the inhibition of the measured endpoint.[14]

#### **Visualizations**

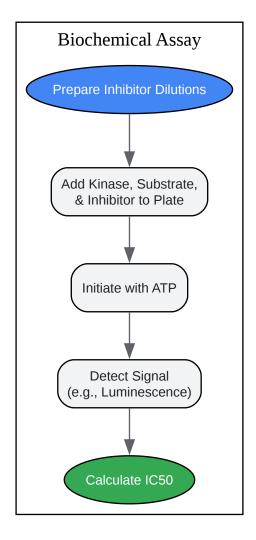
The following diagrams illustrate the TYK2 signaling pathway, a general experimental workflow, and the mechanistic difference between allosteric and ATP-competitive inhibition.

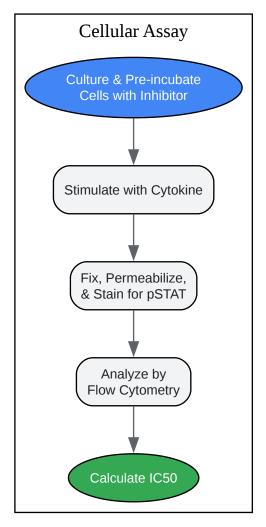




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Caption: TYK2 Signaling Pathway.

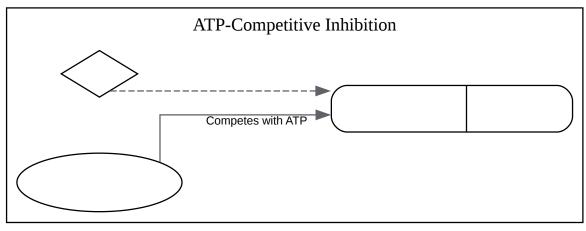


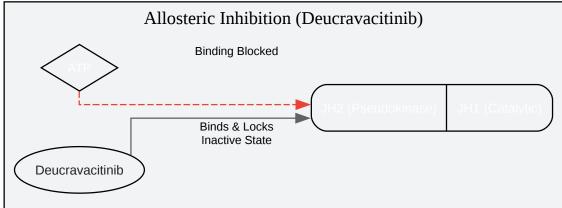




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Caption: General Experimental Workflow.





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Caption: Allosteric vs. ATP-Competitive Inhibition.

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## Validation & Comparative





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